

RTI-122 Shows Selective Reduction of Alcohol Over Sucrose Self-Administration

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Compound of Interest		
Compound Name:	Rti-122	
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[City, State] – [Date] – New research demonstrates the selective effects of the GPR88 agonist, **RTI-122**, in reducing alcohol-related motivation and consumption without impacting sucrose self-administration in preclinical models. These findings position **RTI-122** as a promising candidate for the development of targeted therapeutics for alcohol use disorder (AUD), suggesting a specific modulation of reward pathways associated with alcohol.

A recent study investigated the effects of **RTI-122** on alcohol and sucrose self-administration in rats. The compound was found to dose-dependently decrease operant alcohol self-administration and lower the motivation to self-administer alcohol in progressive ratio tasks.[1] [2][3] Notably, even when alcohol was adulterated with quinine, a bitter substance, **RTI-122** continued to reduce its consumption, indicating a robust effect on alcohol-seeking behavior.[1] [2][3] Furthermore, a high dose of **RTI-122** was also effective in reducing yohimbine-induced reinstatement of alcohol seeking.[1][2]

In stark contrast, **RTI-122** did not have any significant effect on sucrose self-administration in rats, suggesting that the compound's mechanism of action is specific to alcohol reinforcement rather than exerting a general suppression of reward-motivated behavior.[1][2][3][4] This receptor- and reward-specific modulation of intake underscores the potential of targeting the GPR88 receptor for AUD pharmacotherapies.[1][2][3][5]

Quantitative Data Summary



The following tables summarize the key quantitative findings from the comparative study of **RTI-122** on alcohol and sucrose self-administration.

Table 1: Effect of RTI-122 on Alcohol Self-Administration in Rats

Dose of RTI-122 (mg/kg)	Change in Alcohol Lever Responses	Change in Alcohol Intake
5	Reduction	Reduction
10	Reduction	Reduction

Data compiled from Lovelock et al. (2025).[2]

Table 2: Effect of RTI-122 on Sucrose Self-Administration in Rats

Dose of RTI-122 (mg/kg)	Change in Sucrose Lever Responses	Change in Sucrose Intake
Up to 10	No effect	No effect

Data compiled from Lovelock et al. (2025).[2]

Experimental Protocols

The following provides a detailed methodology for the key experiments conducted to evaluate the effects of **RTI-122**.

Alcohol and Sucrose Self-Administration:

- Subjects: Male and female P-rats were used.[2]
- Apparatus: Standard operant conditioning chambers equipped with two levers.
- Procedure: Rats were trained to self-administer either a 15% ethanol solution or a sucrose solution by pressing the active lever. Each active lever press resulted in the delivery of the respective solution. An inactive lever was also present to measure general motor activity.



- Drug Administration: RTI-122 was dissolved in saline and administered via intraperitoneal
 (IP) injection at doses of 5 and 10 mg/kg.[2]
- Testing: The effects of RTI-122 on lever pressing and intake of alcohol or sucrose were measured during 30-minute self-administration sessions.[4] Locomotor activity was also monitored during these sessions.[2][3][4]

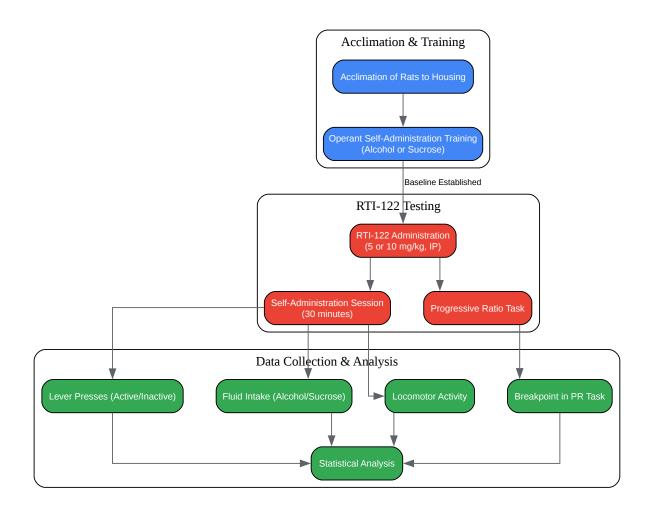
Progressive Ratio Task:

- Objective: To assess the motivation to self-administer alcohol.
- Procedure: The number of lever presses required to receive a single infusion of alcohol was systematically increased throughout the session. The "breakpoint," or the point at which the animal ceases to respond, was used as a measure of motivation.
- Conditions: This task was conducted with both unadulterated alcohol and alcohol adulterated with quinine to test the robustness of **RTI-122**'s effect.[2][3]
- Drug Administration: **RTI-122** was administered prior to the sessions at various doses.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway.

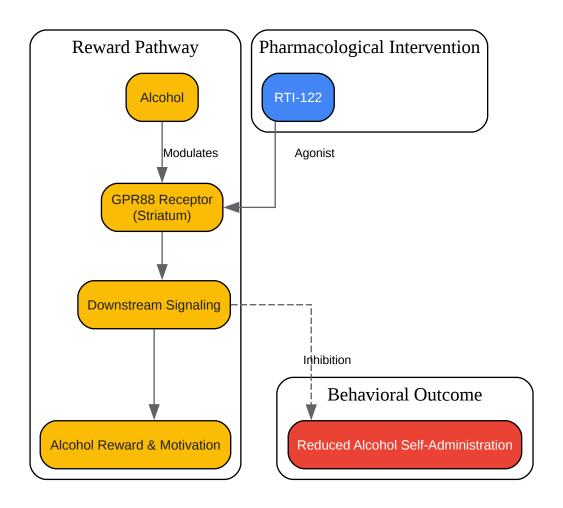




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Experimental workflow for assessing RTI-122 effects.





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Proposed signaling pathway for RTI-122's effect.

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